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Compound of Interest

Compound Name: Fgfr-IN-13

Cat. No.: B15576618

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of
Infigratinib (FGFR-IN-13), a potent and selective inhibitor of the Fibroblast Growth Factor
Receptor (FGFR) family of receptor tyrosine kinases. Infigratinib is an ATP-competitive inhibitor
with primary activity against FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling,
resulting from gene fusions, mutations, or amplifications, is a key driver in the pathogenesis of
various cancers.[3] This document details the in vitro inhibitory activity, experimental
methodologies, and the mechanism of action of Infigratinib, serving as a critical resource for
researchers in oncology and drug development.

Mechanism of Action

Infigratinib functions as a reversible, ATP-competitive inhibitor of the FGFR kinase domain.[4] It
binds to the ATP-binding pocket of FGFR, preventing autophosphorylation of the receptor.[5][6]
This action blocks the subsequent activation of downstream signaling pathways crucial for cell
proliferation and survival, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR
pathways.[3][4] By inhibiting these cascades, Infigratinib effectively suppresses the growth of
cancer cells characterized by activating FGFR amplifications, mutations, or fusions.[5]

Quantitative Data: In Vitro Inhibitory Activity

The following tables summarize the in vitro potency and selectivity of Infigratinib against the
FGFR family and a panel of other kinases. The data, presented as IC50 values, demonstrate
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the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.

Table 1: Biochemical Inhibitory Activity of Infigratinib against FGFR Family Kinases

Kinase Target IC50 (nM) Reference(s)
FGFR1 0.9-45 [718]

FGFR2 1.0-5.8 [71[8119]
FGFR3 1.0-5.6 [71[81[°]
FGFR4 60 - 142 [711]

Table 2: Cellular Autophosphorylation Inhibition by Infigratinib

Target in HEK-293 Cells IC50 (nM) Reference(s)
FGFR1 <7 [10]
FGFR2 <7 [10]
FGFR3 <7 [10]
FGFR4 22.5 [10]

Table 3: Proliferation Inhibition (IC50) of Infigratinib in Engineered BaF3 Cells

BaF3 Cell Line Expressing  IC50 (nM) Reference(s)
FGFR1 10 [10]
FGFR2 11 [10]
FGFR3 14 [10]
FGFR4 392 [10]
VEGFR2 1019 [10]

Table 4: Selectivity Profile of Infigratinib Against Other Kinases
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Selectivity Fold (vs.

Kinase Target IC50 (nM) FGFR1/2/3 avg. Reference(s)
~1nM)

VEGFR2 180 >100-fold [10]

CSF1R 258 >250-fold [7]

BRAF >1000 >1000-fold [8]

EGFR >1000 >1000-fold [8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Biochemical Kinase Inhibition Assay (Filter-

Binding Method)

This protocol outlines a method to determine the IC50 value of Infigratinib against a purified

FGFR kinase domain.

Objective: To quantify the enzymatic activity of a purified FGFR kinase in the presence of

Infigratinib.[11]

Materials:

e Infigratinib stock solution (in DMSO)

Purified recombinant FGFR kinase (e.g., GST-FGFR3-K650E)

o Assay Buffer: 20 mM Tris-HCI (pH 7.5), 3 mM MnClz, 3 mM MgClz, 1 mM DTT, 250 pug/mL

PEG 20000[11]

o Substrate: Poly(Glu, Tyr) 4:1 (poly(EY))[11]

e ATP Solution: 0.5 pM ATP with [y-33P]ATP (0.1 pCi)[11]

o 96-well plates
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Phosphocellulose filter plates

125 mM EDTA solution

0.5% Phosphoric acid wash solution

Scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of Infigratinib in 200% DMSO. Further dilute
into the assay buffer to create a 3-fold concentrated solution.[12]

Reaction Setup: In a 96-well plate, combine 10 pL of the 3x Infigratinib solution (or DMSO for
control) with 10 pL of the substrate/ATP mixture.[11]

Enzyme Addition: Initiate the kinase reaction by adding 10 pL of a 3x concentrated solution
of the FGFR enzyme in assay buffer. The final reaction volume is 30 pL.[11]

Incubation: Incubate the plate at room temperature for 10-20 minutes.[12]

Stopping the Reaction: Terminate the reaction by adding 20 pL of 125 mM EDTA.[11]

Filter Binding: Transfer 30 L of the reaction mixture to a phosphocellulose filter plate. The
phosphorylated substrate will bind to the filter membrane.[11]

Washing: Wash the filter plate multiple times with 0.5% phosphoric acid to remove unbound
[y-33P]JATR.[12]

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation
counter.[12]

Data Analysis: Calculate the percentage of inhibition for each Infigratinib concentration
relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal
dose-response curve.[12]

Protocol 2: Cellular Proliferation Assay (MTT Assay)
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This protocol describes a method to assess the effect of Infigratinib on the viability and
proliferation of FGFR-dependent cancer cell lines.

Objective: To determine the IC50 of Infigratinib in a cell-based assay by measuring metabolic
activity.[4]

Materials:

 FGFR-dependent cancer cell line (e.g., a cell line with an activating FGFR2 fusion)

o Complete cell culture medium

« Infigratinib stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI)

o 96-well cell culture plates

e Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere
overnight.[4]

o Compound Treatment: Treat the cells with a serial dilution of Infigratinib for a specified
duration (e.g., 72 hours). Include vehicle-treated (DMSOQO) controls.[4]

o MTT Addition: Following the treatment period, add 10 pL of MTT solution to each well and
incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]

e Formazan Solubilization: Add 100 pL of the solubilization solution to each well and incubate
overnight at 37°C to dissolve the formazan crystals.[4]

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
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» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the IC50 value by plotting the percentage of viability against the logarithm of the
inhibitor concentration using non-linear regression analysis.[4]

Protocol 3: Western Blot Analysis of FGFR
Phosphorylation

This protocol provides a method to detect the inhibition of FGFR autophosphorylation in cancer
cells following treatment with Infigratinib.

Objective: To qualitatively and quantitatively assess the phosphorylation status of FGFR as a
pharmacodynamic marker of Infigratinib activity.[14]

Materials:

FGFR-dependent cancer cell line

« Infigratinib stock solution (in DMSO)

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Protein quantification assay (e.g., BCA Protein Assay Kit)

o SDS-PAGE gels and electrophoresis apparatus

e PVDF or nitrocellulose membranes

o Transfer buffer and apparatus

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-phospho-FGFR (p-FGFR) and anti-total-FGFR
o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

 Digital imaging system
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Procedure:

Cell Treatment: Treat cultured cells with varying concentrations of Infigratinib for a specified
time (e.g., 24 hours).[14]

Cell Lysis: Harvest and lyse the cells using ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-
FGFR) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated
secondary antibody for 1 hour at room temperature.

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent
signal using a digital imaging system.[14]

Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed
with an antibody against total FGFR or a housekeeping protein (e.g., B-actin).[15]

Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize
the p-FGFR signal to the total FGFR signal for each sample.[14]

Visualizations: Signaling Pathways and
Experimental Workflows
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The following diagrams illustrate the FGFR signaling pathway and the workflows of the key
experimental protocols.

Extracellular Space

@

Binding & Dimerization

Cell Mg 'rnbrane

Extracellular Domain Transmembrane Domain Kinase Domain

Autophosphorylation

Intracellular Space
\

PLCy

PP R

Infigratinib

GRB2/SOS

Cell Proliferation,
Survival, Angiogenesis

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.
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Caption: Workflow for a filter-binding kinase inhibition assay.
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Caption: Experimental workflow for a cell viability (MTT) assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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